2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- is a synthetic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing heterocyclic aromatic compounds that are widely found in nature and have significant applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- typically involves a multi-step process. One common method includes the reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid. This one-pot reaction is carried out in ethanol under mild conditions, resulting in good yields and the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace one of the substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: Another pyrimidine derivative with potential pharmacological interest.
1,3-Disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione: Known for its stability and use in various chemical reactions.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl- stands out due to its unique structure, which allows for specific interactions with biological targets. Its ethylamino and pentyl substituents provide distinct chemical properties that can be leveraged in various applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C19H38N4O2 |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
1,3-bis[5-(ethylamino)pentyl]-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C19H38N4O2/c1-4-20-12-8-6-10-14-22-17(3)16-18(24)23(19(22)25)15-11-7-9-13-21-5-2/h17,20-21H,4-16H2,1-3H3 |
InChI Key |
LZAFIUFHBYOJLO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCN1C(CC(=O)N(C1=O)CCCCCNCC)C |
Origin of Product |
United States |
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